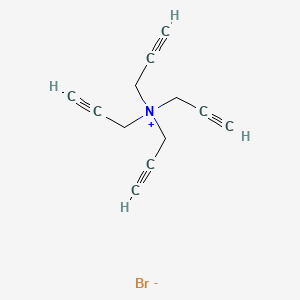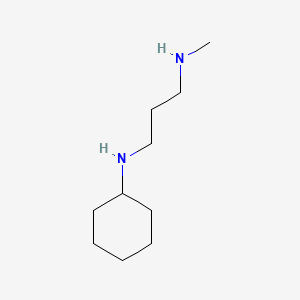![molecular formula C13H8F3NO B1345245 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 952182-74-0](/img/structure/B1345245.png)
4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde” is a chemical compound with the CAS Number: 952182-74-0. It has a linear formula of C13H8F3NO . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde” and its intermediates are important for the development of agrochemical and pharmaceutical compounds . The synthetic methods for introducing trifluoromethylpyridine (TFMP) groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde” is represented by the InChI Code: 1S/C13H8F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-8H . It has a molecular weight of 251.21 .Physical And Chemical Properties Analysis
The compound has a melting point range of 66 - 68 degrees Celsius .Applications De Recherche Scientifique
Use in FDA-Approved Drugs
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The trifluoromethyl group contributes to the pharmacological activities of these drugs .
Use in Antibacterial Activity
Salicylanilide 4-(trifluoromethyl)benzoates, which can be derived from this compound, have shown significant antibacterial properties . These compounds have been found to be effective against Mycobacterium tuberculosis, M. avium, M. kansasii, and several bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) .
Use in Antimycobacterial Activity
The same salicylanilide 4-(trifluoromethyl)benzoates have also demonstrated antimycobacterial activity . They have been found to be effective against drug-resistant M. tuberculosis .
4. Use in Synthesis of Imidoyl Chlorides This compound can be used in the synthesis of imidoyl chlorides . Imidoyl chlorides are useful intermediates in organic synthesis.
Use in Cyclocondensation Reactions
This compound can be used as a building block in cyclocondensation reactions . These reactions are important in the synthesis of heterocyclic compounds.
6. Use in the Development of New Antimicrobial Agents Given its antibacterial and antimycobacterial properties, this compound can be used in the development of new antimicrobial agents . This is particularly important in the context of increasing microbial resistance .
Safety And Hazards
Orientations Futures
The demand for trifluoromethylpyridine (TFMP) derivatives, which include “4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde”, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLPNDGASPZCGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639986 |
Source


|
| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)-2-pyridinyl]-benzenecarbaldehyde | |
CAS RN |
952182-74-0 |
Source


|
| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)

